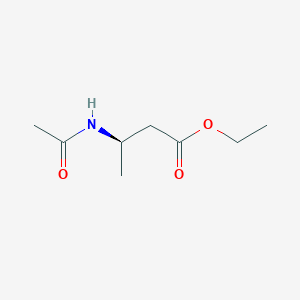

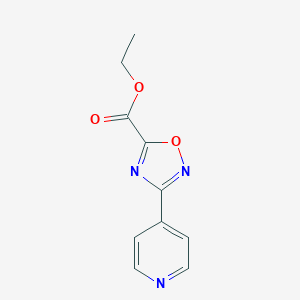

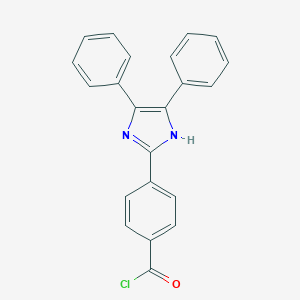

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate is a compound that falls under the category of 1,3,4-oxadiazoles . These compounds are prominent in materials and medicinal chemistry, imparting favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres .

Synthesis Analysis

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, such as Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate, has been achieved through a one-pot synthesis-arylation strategy . This process involves carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides . The reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation .Molecular Structure Analysis

The molecular structure of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate can be determined using various spectral studies such as UV, IR, 1 HNMR, 13 C NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines . These reactions use a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate can be determined using various techniques. For instance, its yield is 78.00%, it appears as a yellow powder, and its melting point is 273.0°C . Its IR spectrum shows peaks at 3076.46 cm−1 (CH arom), 2744.71 cm−1 (CH aliph), 1618.28 cm−1 (C=O), 1556.55 cm−1 (C=N), 1051.20 cm−1 (C–O–C), 821.68 cm−1 (CH), and 590.22 cm−1 (C–Cl) .科学的研究の応用

Antiviral Activity

1,2,4-Oxadiazole derivatives, such as the compound , have been found to possess antiviral activity . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .

Anti-inflammatory Activity

These compounds also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anticancer Activity

1,2,4-Oxadiazole derivatives have shown potential in the field of cancer research . They can bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives for cancer treatment .

Antimicrobial Activity

The compound has shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . This suggests that it could be used in the development of novel antibacterial agents .

Antitubercular Activity

1,2,4-Oxadiazole derivatives have demonstrated antitubercular activities . This suggests potential applications in the treatment of tuberculosis .

Antidiabetic Activity

These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

Antimalarial Activity

1,2,4-Oxadiazole derivatives have shown antimalarial activities . This suggests potential applications in the treatment of malaria .

Anticholinesterase Activities

These compounds possess anticholinesterase activities . This suggests potential applications in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used .

将来の方向性

The future directions for research on Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate could include further investigations into its activity as anticancer, antimicrobial, and antiviral agents . Additionally, the development of more efficient synthesis methods and the exploration of its potential applications in other areas of medicinal chemistry could be valuable .

特性

IUPAC Name |

ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-3-5-11-6-4-7/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAWTTRLKLWDGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)

![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)